molecular formula C13H16Br2N2O B602071 trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol CAS No. 50910-53-7

trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol

Cat. No.: B602071
CAS No.: 50910-53-7
M. Wt: 376.09
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Description

trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol: is an organic compound with the molecular formula C13H16Br2N2O. It is known for its unique structure, which includes a cyclohexanol ring and a dibromobenzylideneamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol typically involves the condensation reaction between 2-amino-3,5-dibromobenzaldehyde and trans-4-aminocyclohexanol. The reaction is usually carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexanol moiety, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

  • trans-4-((2-Amino-3,5-dibromobenzyl)amino)cyclohexanol
  • Ambroxol
  • trans-4-((2-Amino-3,5-dibromophenyl)methylene)amino)cyclohexanol

Uniqueness: trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol stands out due to its specific dibromobenzylidene group, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-[(2-amino-3,5-dibromophenyl)methylideneamino]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Br2N2O/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10/h5-7,10-11,18H,1-4,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACIGGABLPTEDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N=CC2=C(C(=CC(=C2)Br)Br)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701169531
Record name trans-4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701169531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50910-53-7
Record name 4-(((2-Amino-3,5-dibromophenyl)methylene)amino)cyclohexanol, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050910537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701169531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.169.466
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-(((2-AMINO-3,5-DIBROMOPHENYL)METHYLENE)AMINO)CYCLOHEXANOL, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QIA1FC4WF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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